4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran moiety linked to an azetidine ring, which is further connected to a pyranone structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-(benzofuran-2-carbonyl)azetidin-3-yl. This intermediate is subsequently coupled with 6-methyl-2H-pyran-2-one under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzofuran moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity towards these targets. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine: Shares the benzofuran and azetidine moieties but differs in the pyrimidine ring structure.
1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione: Contains a pyrrolidine ring instead of the pyranone structure.
Uniqueness
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to its combination of the benzofuran, azetidine, and pyranone moieties, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZJLKGQAVDZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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